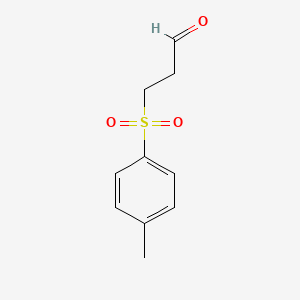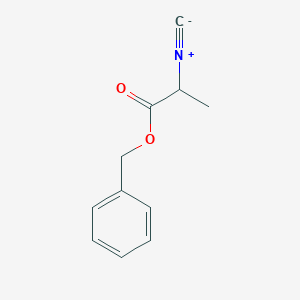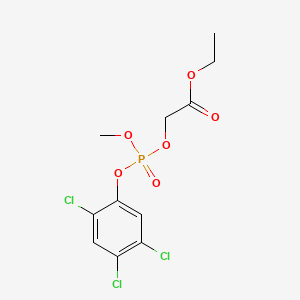
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinyl group bonded to a methoxy group and a 2,4,5-trichlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate typically involves the reaction of 2,4,5-trichlorophenol with a suitable phosphinylating agent, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the deprotonation of the phenol group, allowing it to react with the phosphinylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate has several scientific research applications:
Biology: Studied for its potential as a biochemical tool to modify proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with plant growth processes.
Wirkmechanismus
The mechanism of action of ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In plants, it can disrupt growth processes by mimicking or interfering with natural plant hormones, leading to uncontrolled growth or death of the plant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
Fenoprop (2,4,5-TP): Another herbicide with a similar structure but different functional groups.
Uniqueness
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate is unique due to its combination of phosphinyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.
Eigenschaften
CAS-Nummer |
64295-02-9 |
|---|---|
Molekularformel |
C11H12Cl3O6P |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
ethyl 2-[methoxy-(2,4,5-trichlorophenoxy)phosphoryl]oxyacetate |
InChI |
InChI=1S/C11H12Cl3O6P/c1-3-18-11(15)6-19-21(16,17-2)20-10-5-8(13)7(12)4-9(10)14/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
XVCSUKMPLZLDOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COP(=O)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
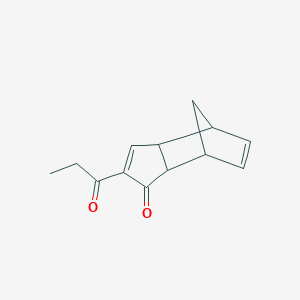
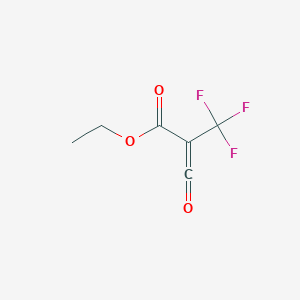
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)





